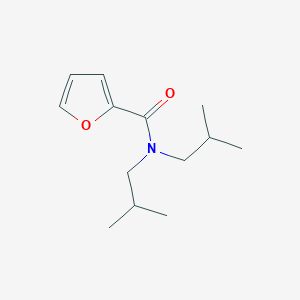
N-ethyl-3,4-dimethoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,4-dimethoxy-N-phenylbenzamide, also known as ethylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that is often sold as a substitute for MDMA or ecstasy. Ethylone is a potent stimulant that produces effects similar to those of other amphetamines, including increased energy, euphoria, and heightened sensory perception.
Mecanismo De Acción
The mechanism of action of N-ethyl-3,4-dimethoxy-N-phenylbenzamide is similar to that of other amphetamines, including the release of dopamine, norepinephrine, and serotonin in the brain. Ethylone acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels of these chemicals in the brain. This results in the stimulation of the central nervous system and the production of the characteristic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other amphetamines. Ethylone produces a range of effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened sensory perception. However, the effects of this compound are generally less intense and shorter-lasting than those of other amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-ethyl-3,4-dimethoxy-N-phenylbenzamide in lab experiments include its relatively low cost and ease of synthesis. It is also a potent stimulant that produces effects similar to those of other amphetamines, making it a useful tool for studying the mechanisms of action of these drugs. However, the limitations of using this compound in lab experiments include its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are many potential future directions for research on N-ethyl-3,4-dimethoxy-N-phenylbenzamide. One area of interest is the use of this compound in the treatment of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new synthetic cathinones that are more potent and longer-lasting than this compound. Additionally, research on the long-term effects of this compound use is needed to better understand the potential risks associated with this drug.
Métodos De Síntesis
Ethylone can be synthesized through a variety of methods, including reductive amination of 3,4-dimethoxyphenylacetone with ethylamine, or through the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine. The synthesis of N-ethyl-3,4-dimethoxy-N-phenylbenzamide is relatively simple and can be carried out using readily available starting materials.
Aplicaciones Científicas De Investigación
Ethylone has been the subject of scientific research due to its potential use as a tool for studying the mechanisms of action of amphetamines and other stimulants. It has also been investigated for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-ethyl-3,4-dimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-18(14-8-6-5-7-9-14)17(19)13-10-11-15(20-2)16(12-13)21-3/h5-12H,4H2,1-3H3 |
Clave InChI |
SGZHGDPRXWLZGA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)


